N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17433217
InChI: InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C17H16BrNO4
Molecular Weight: 378.2 g/mol

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide

CAS No.:

Cat. No.: VC17433217

Molecular Formula: C17H16BrNO4

Molecular Weight: 378.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide -

Specification

Molecular Formula C17H16BrNO4
Molecular Weight 378.2 g/mol
IUPAC Name N-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide
Standard InChI InChI=1S/C17H16BrNO4/c1-10(20)19-14-9-16(23-3)15(22-2)8-13(14)17(21)11-5-4-6-12(18)7-11/h4-9H,1-3H3,(H,19,20)
Standard InChI Key XNTDZGZRWZRAMI-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC

Introduction

Chemical Structure and Properties

Structural Characterization

N-(2-(3-Bromobenzoyl)-4,5-dimethoxyphenyl)acetamide features a central acetamide group bonded to a 2-(3-bromobenzoyl)-4,5-dimethoxyphenyl backbone. Key structural attributes include:

  • Bromine substitution: A bromine atom at the meta position of the benzoyl group enhances electrophilicity, potentially influencing binding interactions .

  • Methoxy groups: The 4,5-dimethoxy configuration on the phenyl ring may improve solubility and modulate electronic effects.

Table 1: Fundamental Chemical Identifiers

PropertyValue
CAS Number886493-93-2
IUPAC NameN-[2-(3-bromobenzoyl)-4,5-dimethoxyphenyl]acetamide
Molecular FormulaC17H16BrNO4\text{C}_{17}\text{H}_{16}\text{BrNO}_4
Molecular Weight378.22 g/mol
SMILESCC(=O)NC1=CC(=C(C=C1C(=O)C2=CC(=CC=C2)Br)OC)OC
InChI KeyUXOGQEVNPGAEDU-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via a two-step sequence:

  • Acylation: Reaction of 4,5-dimethoxyaniline with 3-bromobenzoyl chloride forms the intermediate 2-(3-bromobenzoyl)-4,5-dimethoxyaniline.

  • Acetylation: Treatment with acetic anhydride introduces the acetamide group .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYield
13-Bromobenzoyl chloride, DCM, 0–5°C, 12h72%
2Acetic anhydride, pyridine, RT, 6h85%

Scalability and Optimization

Industrial-scale production faces challenges due to:

  • Purification difficulties: Similar brominated acetamides require column chromatography for isolation, limiting cost-effectiveness .

  • Side reactions: Competing ortho-acylation or over-bromination may necessitate strict temperature control.

Physicochemical Properties

Solubility and Stability

Data specific to this compound are unavailable, but structural analogs suggest:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and low solubility in water.

  • Stability: Susceptibility to hydrolytic cleavage of the amide bond under strongly acidic/basic conditions .

SupplierCountryPurityPrice (mg)
Fluorochem Ltd.United Kingdom>95%$220
Oakwood Products, Inc.United States>98%$250
BromOrganics CorporationUnited States>90%$195

Future Research Directions

Critical gaps include:

  • In vitro screening: Anticancer, antimicrobial, and antiviral assays.

  • Metabolic studies: Identification of cytochrome P450 isoforms involved in detoxification.

  • Formulation development: Nanoencapsulation to enhance bioavailability.

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